胞嘧啶,3-氧化物

描述

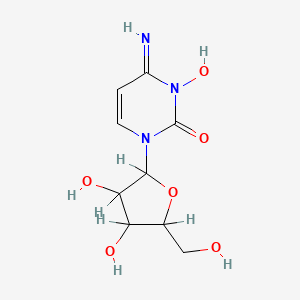

Cytosine is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells, and in some coenzymes . It is one of several types of bases that are incorporated into the nucleic acid molecule .

Synthesis Analysis

Cytosine is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules .Molecular Structure Analysis

Cytosine is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The molecular formula of cytosine is C4H5N3O .Chemical Reactions Analysis

The autoxidation of nitric oxide forms the nitrosating agent N2O3, which can directly damage DNA by deamination of DNA bases following nitrosation of their primary amine functionalities. Within the G:C base pair, deamination results in the formation of xanthine and uracil, respectively .Physical And Chemical Properties Analysis

Cytosine has a molar mass of 111.10 g/mol and a density of 1.55 g/cm3 (calculated). It has a melting point of 320 to 325 °C (608 to 617 °F; 593 to 598 K) (decomposes) .科学研究应用

1. 先进材料合成

胞嘧啶用于合成先进材料,例如杂化均质纳米级稀土氧化物和稀土碳酸氧盐(Verma、Amritphale 和 Das,2017 年)。此过程涉及微波辐射,其中胞嘧啶充当这些材料合成的多功能剂,这些材料具有多种应用,包括在 CO2 传感器、陶瓷、化妆品、先进玻璃和生物医学领域 (Verma、Amritphale 和 Das,2017 年)。

2. 生物传感应用

研究探索了胞嘧啶衍生物在生物传感中的应用,特别是在开发石墨烯基电极以进行细胞能量产生中必不可少的蛋白质细胞色素 c 的电子转移方面。此应用突出了胞嘧啶衍生物在制造用于检测各种生物物质的新型生物传感器方面的潜力(Wu、Xu 和 Zhao,2010 年)(Wu、Xu 和 Zhao,2010 年)。

3. 纳米颗粒毒性评估

胞嘧啶、3-氧化物及其衍生物在评估纳米颗粒的细胞毒性方面也很重要,特别是用于细胞标记和追踪的生物医学研究中的氧化铁纳米颗粒。了解这些纳米颗粒的生物相容性和潜在细胞毒性作用对于它们在医学诊断和治疗中的安全应用至关重要(Soenen 和 de Cuyper,2009 年)(Soenen 和 de Cuyper,2009 年)。

4. DNA 低聚物合成

已经研究了含有 2'-脱氧核苷酸 N-氧化物衍生物(包括胞嘧啶 N-氧化物)的 DNA 低聚物的合成和性质,以了解 DNA 在氧化应激下的化学和生化行为(Tsunoda、Ohkubo、Taguchi、Seio 和 Sekine,2008 年)(Tsunoda 等人,2008 年)。

5. 环境传感和催化

胞嘧啶衍生物已用于开发生物传感器和催化材料。例如,胞嘧啶辅助合成的 PtPd 合金纳米花在燃料电池应用和传感环境污染物方面显示出潜力(Lv、Wisitruangsakul、Feng、Luo、Fang 和 Wang,2015 年)(Lv 等人,2015 年)。

6. 药物递送和治疗应用

胞嘧啶、3-氧化物衍生物还用于药物递送系统和治疗应用,例如在开发用于药物递送和作为潜在抗癌剂的可磁性可回收纳米复合材料方面(Rasmussen、Martínez、Louka 和 Wingett,2010 年)(Rasmussen 等人,2010 年)。

作用机制

安全和危害

未来方向

The field of DNA methylation, which involves the addition of a methyl group to cytosine, is an exciting area of research. Future advances in understanding the molecular basis of sequence-specific epigenetic responses to various exposures, methods for handling exposure mixtures in a genome-wide analytic framework, and pipelines to facilitate collaborative testing will continue to advance the field .

属性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZXOJFEMCDRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytosine, 3-oxide | |

CAS RN |

3310-47-2, 30902-36-4 | |

| Record name | NSC529487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytosine, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B3423542.png)

![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)